Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate
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Overview
Description
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate is an organic compound with the molecular formula C11H9BrClNO3. This compound is characterized by the presence of a bromo, chloro, and cyano group attached to a phenoxy ring, which is further connected to an ethyl acetate moiety. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chloro-6-cyanophenol and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product purification is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of 2-(4-bromo-2-chloro-6-cyanophenoxy)acetic acid.
Reduction: Formation of 2-(4-bromo-2-chloro-6-aminophenoxy)acetate.
Scientific Research Applications
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups involved in the interaction. The bromo, chloro, and cyano groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromo-2-chlorophenoxy)acetate
- Ethyl 2-(4-chloro-6-cyanophenoxy)acetate
- Ethyl 2-(4-bromo-2-cyanophenoxy)acetate
Uniqueness
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate is unique due to the presence of all three functional groups (bromo, chloro, and cyano) on the phenoxy ring. This combination of substituents provides distinct reactivity and binding properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO3/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-4H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHHFGSEJXOYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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